

Application Notes and Protocols for BMS-794833 in Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-794833

Cat. No.: B606251

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These application notes provide a comprehensive guide for the use of **BMS-794833**, a potent dual inhibitor of c-Met and VEGFR2, in cell culture experiments. This document includes recommended concentrations for various cell lines, detailed protocols for key cellular assays, and visualizations of the targeted signaling pathways.

Introduction

BMS-794833 is a small molecule, ATP-competitive inhibitor of the receptor tyrosine kinases (RTKs) c-Met (also known as MET or hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).^{[1][2][3][4]} Dysregulation of the c-Met and VEGFR2 signaling pathways is a hallmark of many cancers, playing crucial roles in cell proliferation, survival, migration, invasion, and angiogenesis.^{[5][6][7]} **BMS-794833** also demonstrates inhibitory activity against other RTKs such as Ron, Axl, and Flt3.^{[2][4][8]} These characteristics make **BMS-794833** a valuable tool for cancer research and a potential therapeutic agent.

Mechanism of Action

BMS-794833 exerts its effects by blocking the ATP-binding sites of c-Met and VEGFR2, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected include the Phosphoinositide 3-kinase

(PI3K)/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways, which are critical for cell growth and survival.[7]

Data Presentation: Recommended Concentrations

The effective concentration of **BMS-794833** can vary significantly depending on the cell line, the specific biological question being investigated, and the duration of the treatment. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and effective concentrations for **BMS-794833** in various contexts.

Table 1: IC50 Values for **BMS-794833** Against Kinase Targets

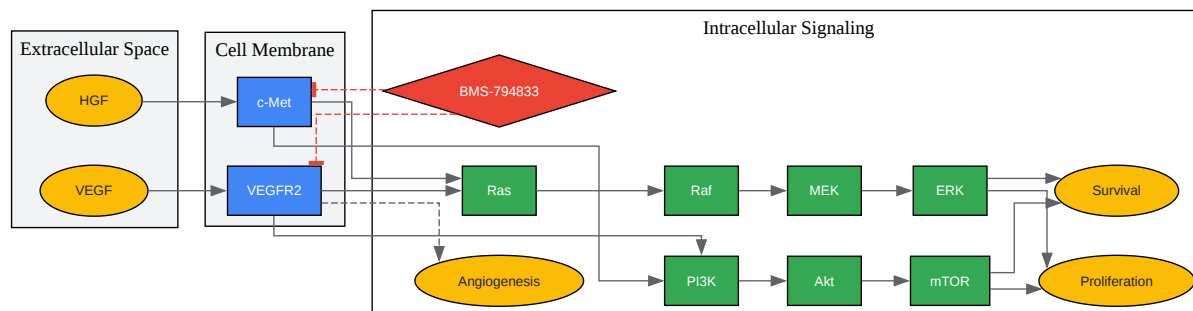
Target	IC50 (nM)	Reference(s)
c-Met	1.7	[1][2][3][8]
VEGFR2	15	[1][2][3][8]
Ron	<3	[2][8]
Axl	<3	[2][8]
Flt3	<3	[2][8]

Table 2: Effective Concentrations of **BMS-794833** in Cancer Cell Lines

Cell Line	Cancer Type	Assay	Concentration	Incubation Time	Effect	Reference(s)
GTL-16	Gastric Carcinoma	Cell Proliferation (MTS)	IC50: 39 nM	72 hours	Inhibition of cell growth	[1] [2] [3]
U87	Glioblastoma	In vivo tumor growth	25 mg/kg	14 days	Complete tumor stasis	[1] [4] [8]
U2OS	Osteosarcoma	Cell Proliferation (CCK8)	10 μ M, 20 μ M	24 hours	Inhibition of proliferation	[9]
MG63	Osteosarcoma	Cell Proliferation (CCK8)	10 μ M, 20 μ M	24 hours	Inhibition of proliferation	[9]
U2OS	Osteosarcoma	Apoptosis (Flow Cytometry)	10 μ M, 20 μ M	24 hours	Induction of apoptosis	[9]
MG63	Osteosarcoma	Apoptosis (Flow Cytometry)	10 μ M, 20 μ M	24 hours	Induction of apoptosis	[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.





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